molecular formula C5H9NO3 B14257779 1-Hydroxypyrrolidine-3-carboxylic acid CAS No. 212716-34-2

1-Hydroxypyrrolidine-3-carboxylic acid

Cat. No.: B14257779
CAS No.: 212716-34-2
M. Wt: 131.13 g/mol
InChI Key: JZXANYITMLZXFM-UHFFFAOYSA-N
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Description

1-Hydroxypyrrolidine-3-carboxylic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. It is characterized by a pyrrolidine ring with a hydroxyl group at the first position and a carboxylic acid group at the third position. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypyrrolidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. This method yields highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Another method involves the use of asymmetric Michael addition reactions to synthesize pyrrolidine-3-carboxylic acid derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

1-Hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hydroxypyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, docking analyses suggest that derivatives of pyrrolidine can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity . The compound’s hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-Hydroxypyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions on the pyrrolidine ring, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

212716-34-2

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

1-hydroxypyrrolidine-3-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-5(8)4-1-2-6(9)3-4/h4,9H,1-3H2,(H,7,8)

InChI Key

JZXANYITMLZXFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)O

Origin of Product

United States

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